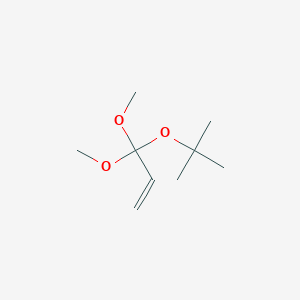
N,N,N',N'-Tetrakis(hydroxymethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea is a chemical compound known for its unique structure and versatile applications It is characterized by the presence of four hydroxymethyl groups attached to a central thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea typically involves the reaction of thiourea with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly elevated temperature to facilitate the formation of the desired product. The general reaction can be represented as follows:
Thiourea+4Formaldehyde→N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea follows similar principles but on a larger scale. The process involves the continuous addition of formaldehyde to a thiourea solution, with careful control of temperature and pH to optimize yield and purity. The product is then isolated through crystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiourea moiety can be reduced to form amines.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and in drug delivery systems.
Industry: It is employed in the production of resins, adhesives, and coatings due to its crosslinking properties.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea involves its ability to form stable complexes with various substrates. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the thiourea moiety can engage in coordination with metal ions. These interactions facilitate its use in crosslinking and stabilization processes.
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetrakis(hydroxymethyl)glycoluril: Similar in structure but with a glycoluril core instead of thiourea.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups and an ethylenediamine core.
Uniqueness: N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea is unique due to its thiourea core, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring strong interactions with metal ions and robust crosslinking capabilities.
Propriétés
Numéro CAS |
60913-22-6 |
|---|---|
Formule moléculaire |
C5H12N2O4S |
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
1,1,3,3-tetrakis(hydroxymethyl)thiourea |
InChI |
InChI=1S/C5H12N2O4S/c8-1-6(2-9)5(12)7(3-10)4-11/h8-11H,1-4H2 |
Clé InChI |
XROPVPGOMNXDJI-UHFFFAOYSA-N |
SMILES canonique |
C(N(CO)C(=S)N(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)


![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)


![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)

![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)


